molecular formula C11H16BrNO B2401609 2-Piperidin-1-ylphenol;hydrobromide CAS No. 2375269-46-6

2-Piperidin-1-ylphenol;hydrobromide

Cat. No. B2401609
CAS RN: 2375269-46-6
M. Wt: 258.159
InChI Key: WXQUYRFKZUDCOA-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylphenol;hydrobromide is a compound with the CAS Number: 2375269-46-6 . It has a molecular weight of 258.16 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO.BrH/c13-11-7-3-2-6-10 (11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H . This indicates the presence of a piperidin-1-yl group attached to a phenol group, along with a hydrobromide ion.

Scientific Research Applications

Antimicrobial Properties

2-Piperidin-1-ylphenol;hydrobromide and its derivatives have been studied for their antimicrobial properties. For instance, a study synthesized a derivative, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, and tested its effectiveness against various microbes including E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans. The compound showed moderate antimicrobial activities (Ovonramwen, Owolabi, & Oviawe, 2019).

Pharmacodynamics of Derivatives

Tolperisone, a derivative of this compound, has been extensively used in treating spasticity and related pains. Its pharmacodynamic effects, actions on cell and tissue preparations, and molecular mechanism of action on sodium and calcium channels have been summarized, highlighting its clinical significance (Tekes, 2014).

Antiplatelet Aggregation Activity

Derivatives of this compound have been synthesized and evaluated for their antiplatelet aggregating effects. Specific compounds, such as N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide, have demonstrated significant activity in inhibiting platelet aggregation (Youssef et al., 2011).

Synthesis and Chemical Analysis

The compound has been involved in the synthesis of various chemical structures, including its use in conjugate additions to alkyl acrylates. Such reactions have led to the development of novel compounds like 2-(methoxycarbonyl)indolizidine, with potential applications in different scientific fields (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).

Anticancer Activity

A series of novel diphenyl(piperidin-4-yl) methanol derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives demonstrated potent antiproliferative activity, indicating their potential as anticancer agents (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The signal word is “Warning”, and it has specific hazard and precautionary statements associated with it .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 2-Piperidin-1-ylphenol;hydrobromide are not fully understood yet. Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.

Cellular Effects

The cellular effects of this compound are currently unknown. Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Many chemical compounds are transported and distributed within cells and tissues via specific transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-known. The subcellular localization of a compound can affect its activity or function, and can be directed by targeting signals or post-translational modifications .

properties

IUPAC Name

2-piperidin-1-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQUYRFKZUDCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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